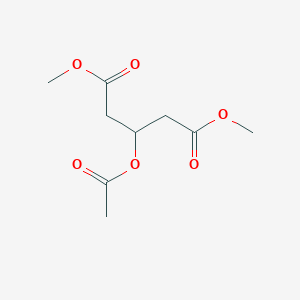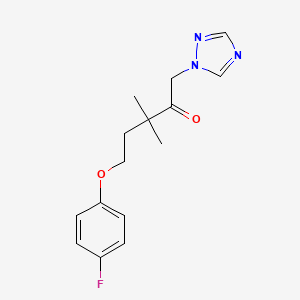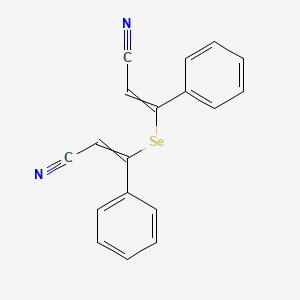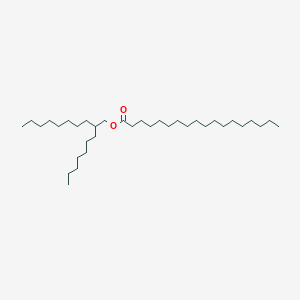![molecular formula C29H23NSi B14375873 N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-48-6](/img/structure/B14375873.png)
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline is a chemical compound known for its unique structure and properties It consists of a methylated aniline group attached to a butadiyne chain, which is further connected to a triphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the butadiyne chain and the triphenylsilyl group.
Coupling Reaction: The butadiyne chain is coupled with the triphenylsilyl group using a palladium-catalyzed cross-coupling reaction.
Methylation: The aniline group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Final Assembly: The methylated aniline is attached to the butadiyne chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the butadiyne chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers explore its potential as a probe or ligand in biological assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline involves its interaction with specific molecular targets and pathways. The triphenylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The butadiyne chain may participate in electron transfer processes, while the aniline group can interact with biological receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: Similar structure but with a triphenylstannyl group instead of a triphenylsilyl group.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Lacks the methyl and triphenylsilyl groups, but has a similar butadiyne chain.
Uniqueness
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
90235-48-6 |
|---|---|
Fórmula molecular |
C29H23NSi |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
N-methyl-N-(4-triphenylsilylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C29H23NSi/c1-30(26-16-6-2-7-17-26)24-14-15-25-31(27-18-8-3-9-19-27,28-20-10-4-11-21-28)29-22-12-5-13-23-29/h2-13,16-23H,1H3 |
Clave InChI |
ZJJMCEOYDOHWKM-UHFFFAOYSA-N |
SMILES canónico |
CN(C#CC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)


![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)






![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
